2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

描述

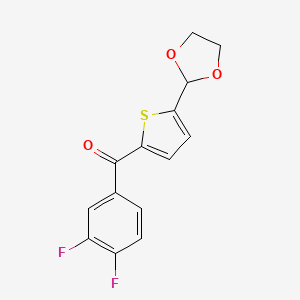

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a fluorinated thiophene derivative characterized by a 3,4-difluorobenzoyl group at the 2-position of the thiophene ring and a 1,3-dioxolane substituent at the 5-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and metabolic stability . The 3,4-difluorobenzoyl moiety introduces electron-withdrawing effects, which can influence reactivity and binding interactions, while the 1,3-dioxolane group enhances solubility and conformational flexibility .

属性

IUPAC Name |

(3,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-9-2-1-8(7-10(9)16)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRHQKRLMMDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641965 | |

| Record name | (3,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-82-0 | |

| Record name | (3,4-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods of 2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

General Synthetic Strategy

The synthesis of 2,5-disubstituted thiophenes such as this compound generally involves:

- Construction of the thiophene ring core via cyclization or functionalization of preformed thiophene derivatives.

- Introduction of the benzoyl group bearing fluorine substituents through acylation reactions.

- Installation of the 1,3-dioxolane ring as a protecting group or substituent via acetal formation or substitution reactions.

The synthetic approach is typically multi-step, involving selective functional group transformations and protection/deprotection strategies to achieve the desired substitution pattern.

Specific Synthetic Routes

Cyclization and Acylation Route

One common approach starts from a suitably substituted thiophene precursor, which undergoes:

- Step 1: Formation of the thiophene ring by cyclization reactions from precursors such as halogenated or substituted aromatic compounds.

- Step 2: Introduction of the 3,4-difluorobenzoyl group via Friedel-Crafts acylation or related electrophilic aromatic substitution using 3,4-difluorobenzoyl chloride or anhydride in the presence of Lewis acids (e.g., AlCl3).

This method is supported by general procedures for 2,5-disubstituted thiophenes described in patent literature, where the acylation step is critical for regioselective substitution at the 2-position of the thiophene ring.

Installation of the 1,3-Dioxolane Group

The 1,3-dioxolane substituent is typically introduced by:

- Reacting a thiophene derivative bearing an aldehyde or ketone functional group with ethylene glycol or related diols under acid catalysis to form the cyclic acetal (1,3-dioxolane ring).

- Alternatively, substitution reactions on halogenated thiophene intermediates with protected dioxolane-containing alcohols can be employed.

This step is crucial for stabilizing the aldehyde functionality and enhancing the compound’s chemical properties.

Representative Experimental Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiophene ring formation | Cyclization of substituted precursors | 80-90 | Requires controlled temperature and solvents |

| 2 | Friedel-Crafts acylation | 3,4-Difluorobenzoyl chloride, AlCl3, inert solvent | 70-85 | Lewis acid catalyst, anhydrous conditions |

| 3 | Acetal formation (dioxolane) | Ethylene glycol, acid catalyst (e.g., p-TsOH), reflux | 75-95 | Water removal to drive equilibrium |

These conditions are adapted from general synthetic protocols for similar thiophene derivatives and acetal formations.

Alternative Synthetic Approaches

- Use of protected intermediates: Some methods employ protected dioxolane alcohols or tosylates to facilitate substitution on the thiophene ring under milder conditions, improving yields and selectivity.

- Catalytic methods: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be used to install the difluorobenzoyl group or dioxolane substituent on preformed thiophene rings, offering regioselectivity and functional group tolerance.

Detailed Research Findings and Analysis

Yield and Purity

- The overall yield for the multi-step synthesis typically ranges from 60% to 90%, depending on the purity of intermediates and reaction optimization.

- Purification is commonly achieved by column chromatography or recrystallization, ensuring high purity suitable for research applications.

Challenges and Considerations

- Removal of Lewis acid catalysts (e.g., AlCl3) post-acylation can be challenging due to their reactivity and potential to form complexes, requiring careful workup.

- Control of regioselectivity during acylation is critical to avoid polysubstitution or substitution at undesired positions.

- The stability of the dioxolane ring under reaction conditions must be maintained to prevent hydrolysis.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization + Friedel-Crafts | Thiophene precursors, 3,4-difluorobenzoyl chloride, AlCl3 | Straightforward, well-established | Lewis acid removal, harsh conditions |

| Acetal formation | Ethylene glycol, acid catalyst, reflux | High yield, stabilizes aldehyde | Requires water removal, acid-sensitive groups |

| Use of protected intermediates | Tosylates, DABCO, dichloromethane, low temp | Milder conditions, better selectivity | Additional steps for protection/deprotection |

| Catalytic cross-coupling | Pd catalysts, boronic acids or stannanes | Regioselective, functional group tolerant | Requires expensive catalysts, optimization needed |

化学反应分析

Types of Reactions

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The difluorobenzoyl group can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted benzoyl derivatives.

科学研究应用

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

作用机制

The mechanism of action of 2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

相似化合物的比较

Key Analogs:

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene Substituents: 3,5-Dimethylbenzoyl (electron-donating methyl groups) vs. 3,4-difluorobenzoyl (electron-withdrawing fluorine).

2-(4-Ethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

- Substituents : 4-Ethoxybenzoyl (electron-donating ethoxy group) vs. 3,4-difluorobenzoyl.

- Impact : The ethoxy group may improve solubility in polar solvents but reduce electrophilic reactivity at the benzoyl ring .

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

- Substituents : 2,5-Difluorobenzoyl (meta/para fluorine positions) vs. 3,4-difluorobenzoyl (ortho/meta positions).

- Impact : Fluorine positioning alters electronic distribution; 3,4-difluoro substitution creates a stronger electron-deficient aromatic system, favoring charge-transfer interactions .

2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene Substituents: 3,4-Dimethoxybenzoyl (strong electron-donating groups) vs. 3,4-difluorobenzoyl.

Physicochemical Properties

生物活性

2-(3,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound of interest due to its potential biological activities. This compound, with the molecular formula C14H10F2O3S and a molecular weight of 296.29 g/mol, has been synthesized and studied for various biological effects. Understanding its biological activity can provide insights into its potential applications in pharmaceuticals and medicinal chemistry.

The compound features a thiophene ring substituted with a difluorobenzoyl group and a dioxolane moiety, which may contribute to its biological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules.

| Property | Value |

|---|---|

| Molecular Formula | C14H10F2O3S |

| Molecular Weight | 296.29 g/mol |

| CAS Number | 898778-82-0 |

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. Here are key findings from recent studies:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have shown effectiveness against breast, colon, and lung cancer cells . The specific mechanisms through which this compound exerts its effects are still under investigation.

- Mechanism of Action : While detailed mechanistic studies on this specific compound are scarce, it is hypothesized that the presence of the thiophene ring may contribute to interactions with cellular targets involved in proliferation and apoptosis pathways. Similar compounds have demonstrated activity by inhibiting key enzymes or disrupting cellular signaling pathways .

- Pharmacokinetics : The introduction of fluorine atoms in organic compounds typically enhances their pharmacokinetic profiles. This could lead to improved absorption and distribution in biological systems, which is crucial for therapeutic efficacy .

Case Studies

A few case studies have investigated related compounds that share structural similarities with this compound:

- Study on Fluorinated Thiophenes : A study published in the Journal of Fluorine Chemistry evaluated various fluorinated thiophenes for their antiproliferative activities against different cancer cell lines. The results indicated that modifications on the thiophene structure significantly affected biological activity .

- Synthesis and Evaluation : Another research article focused on synthesizing related dioxolane-containing thiophenes and assessing their biological properties. The findings suggested that structural modifications could enhance anticancer activity through improved binding affinity to target proteins involved in tumor growth .

常见问题

Q. What synthetic methodologies are recommended for the preparation of 2-(3,4-difluorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

A plausible route involves Friedel-Crafts acylation of a thiophene precursor containing the 1,3-dioxolane group. For example:

- Step 1: Synthesize 5-(1,3-dioxolan-2-yl)thiophene via acetalization of a carbonyl group (e.g., using ethylene glycol under acidic conditions) .

- Step 2: React with 3,4-difluorobenzoyl chloride (CAS 312-95-6) in the presence of a Lewis acid (e.g., AlCl₃) to introduce the benzoyl moiety .

- Optimization: Use anhydrous 1,4-dioxane or dichloromethane as solvents, and monitor reaction progress via TLC or HPLC. Purification via column chromatography is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the thiophene backbone, fluorine substituents (¹⁹F NMR), and dioxolane acetal protons.

- X-ray Crystallography: For unambiguous structural confirmation, employ SHELXL for refinement (e.g., handling high-resolution data or twinned crystals) and ORTEP-3 for graphical representation .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Questions

Q. How does the 1,3-dioxolan-2-yl group influence the compound’s stability and reactivity?

The dioxolane group acts as a protecting group for carbonyl functionalities, enhancing stability during synthesis. However, under acidic or aqueous conditions, it may undergo hydrolysis to regenerate the ketone, necessitating strict control of reaction pH and solvent selection . Computational studies (e.g., DFT) can predict hydrolysis kinetics, while TGA/DSC analyses assess thermal stability.

Q. What are the electronic effects of the 3,4-difluorobenzoyl moiety on thiophene reactivity?

- Electron-Withdrawing Effects: The fluorine atoms increase the electrophilicity of the benzoyl group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) at the thiophene ring.

- Steric Considerations: The 3,4-difluoro substitution minimizes steric hindrance compared to bulkier substituents, enabling regioselective functionalization .

- Spectroscopic Impact: Fluorine atoms induce deshielding in adjacent protons, observable in ¹H NMR splitting patterns.

Q. What challenges arise in crystallographic refinement of fluorinated thiophene derivatives?

- Disorder Modeling: Fluorine atoms and dioxolane groups may exhibit positional disorder, requiring TwinRotMat (in SHELXL) for refinement .

- Data Quality: High-resolution synchrotron data (e.g., λ = 0.7–1.0 Å) improves electron density maps for accurate placement of fluorine atoms.

- Validation: Use checkCIF/PLATON to flag potential overfitting or missed symmetry operations .

Q. How can computational methods complement experimental data in analyzing this compound?

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior.

- Docking Studies: Explore potential bioactivity by modeling interactions with enzymes or receptors (e.g., benzodiazepine-like targets) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) in crystal packing .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar thiophene derivatives?

- Variable Reaction Conditions: Yields may differ due to solvent purity (anhydrous vs. wet), catalyst loading, or reaction time. Cross-validate protocols using controlled experiments (e.g., replicate ’s method with 3,4-difluorobenzoyl chloride) .

- Byproduct Formation: Side reactions (e.g., dioxolane ring-opening) can reduce yields. Use LC-MS to identify byproducts and optimize quenching steps .

Applications in Academic Research

Q. What potential applications does this compound have in materials science or medicinal chemistry?

- Organic Electronics: The thiophene backbone and fluorine substituents may enhance charge transport in organic semiconductors .

- Drug Discovery: As a fluorinated heterocycle, it could serve as a scaffold for kinase inhibitors or GABA receptor modulators, analogous to benzodiazepine derivatives .

Methodological Recommendations

- Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the dioxolane group.

- Characterization: Combine crystallography with dynamic NMR to resolve conformational flexibility.

- Data Sharing: Deposit crystal structures in the Cambridge Structural Database (CSD) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。